molecular formula C15H15F3N2O2 B2787915 N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide CAS No. 1223013-39-5

N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide

Numéro de catalogue B2787915
Numéro CAS: 1223013-39-5
Poids moléculaire: 312.292
Clé InChI: VGOOXQPCMRNUIB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. In

Mécanisme D'action

N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide selectively inhibits JAK3, which is involved in the signaling pathways of several cytokines that are important in the pathogenesis of autoimmune diseases. By inhibiting JAK3, this compound reduces the activity of these cytokines and thereby reduces inflammation and joint destruction.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of several cytokines that are involved in the pathogenesis of autoimmune diseases, including interleukin-6 (IL-6), interleukin-17 (IL-17), and interferon-gamma (IFN-gamma). It also reduces the number of activated T cells and B cells, which are involved in the immune response. In addition, this compound has been shown to reduce the production of autoantibodies, which are antibodies that target the body's own tissues and are involved in the development of autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide has several advantages for lab experiments. It is a selective inhibitor of JAK3, which allows for the study of the specific role of JAK3 in autoimmune diseases. It also has a well-characterized mechanism of action and has been extensively studied in preclinical and clinical trials. However, this compound has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cell types. In addition, it may have off-target effects on other JAK family members, which could complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the study of N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide. One direction is the development of more selective JAK3 inhibitors that do not have off-target effects on other JAK family members. Another direction is the study of the long-term effects of this compound on the immune system, as well as its potential use in combination with other therapies for autoimmune diseases. Finally, the study of this compound in other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease, could provide further insights into its potential therapeutic use.

Méthodes De Synthèse

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide involves several steps. The first step is the preparation of 2-(trifluoromethyl)phenol, which is then reacted with ethyl chloroacetate to form 2-(trifluoromethyl)phenoxy)acetic acid. The acid is then converted into its acid chloride form, which is reacted with N-(1-cyano-1-cyclopropylethyl)amine to form this compound.

Applications De Recherche Scientifique

N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. It has been shown to be effective in reducing inflammation and joint destruction in animal models of rheumatoid arthritis. In clinical trials, this compound has demonstrated efficacy in reducing disease activity and improving symptoms in patients with rheumatoid arthritis and psoriasis.

Propriétés

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O2/c1-14(9-19,10-6-7-10)20-13(21)8-22-12-5-3-2-4-11(12)15(16,17)18/h2-5,10H,6-8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOOXQPCMRNUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)COC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.